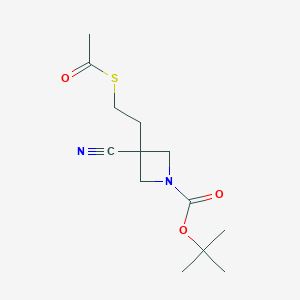

Tert-butyl 3-(2-acetylsulfanylethyl)-3-cyanoazetidine-1-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Aplicaciones Científicas De Investigación

Physicochemical and Pharmacokinetic Properties

The incorporation of tert-butyl groups in medicinal chemistry is a common practice to modulate the properties of bioactive compounds. However, this can lead to increased lipophilicity and decreased metabolic stability. Studies explore alternative substituents to optimize these properties for drug discovery processes, indicating the importance of tert-butyl groups and their analogs in designing more efficacious and stable drugs (Westphal et al., 2015).

Synthetic Organic Chemistry Applications

Tert-butyl compounds serve as versatile building blocks in synthetic organic chemistry. For instance, silylmethyl-substituted aziridine and the corresponding azetidine have been utilized in generating imidazoline, oxazolidine, and tetrahydropyrimidine products, showcasing the tert-butyl group's role in controlling regioselectivity and stereochemistry of the products derived from substituted aziridine and azetidine (Yadav & Sriramurthy, 2005).

Structural Analysis and Reactivity Descriptors

The structural analysis and reactivity descriptors of compounds containing tert-butyl and other alkylsulfanyl moieties have been documented, providing insights into their physicochemical properties and potential applications in medicinal chemistry and drug design. For example, X-ray structure and Hirshfeld analysis of triazolyl-indole bearing alkylsulfanyl moieties have been conducted to understand their molecular interactions and reactivity (Boraei et al., 2021).

Innovative Synthesis Methods

Innovative synthesis methods involving tert-butyl groups have been developed to create new chemical entities. For instance, tert-butyl phenylazocarboxylates have been used as building blocks for nucleophilic substitutions and radical reactions, facilitating the synthesis of compounds with potential therapeutic applications (Jasch et al., 2012).

Mecanismo De Acción

The mechanism of action of this compound is not specified in the available sources.

Propiedades

IUPAC Name |

tert-butyl 3-(2-acetylsulfanylethyl)-3-cyanoazetidine-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20N2O3S/c1-10(16)19-6-5-13(7-14)8-15(9-13)11(17)18-12(2,3)4/h5-6,8-9H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YKIANZWXWGWPLN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)SCCC1(CN(C1)C(=O)OC(C)(C)C)C#N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.38 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2-(1H-pyrazol-1-yl)ethyl)-N-(4,6-dimethylbenzo[d]thiazol-2-yl)-3-(2,5-dioxopyrrolidin-1-yl)benzamide](/img/structure/B2981850.png)

![6,7-dimethyl-3-(2-(4-(5-methyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl)-2-oxoethyl)-2H-thiazolo[3,2-a]pyrimidin-5(3H)-one](/img/structure/B2981861.png)

![4-({[(1S,5R)-8-oxo-1,5,6,8-tetrahydro-2H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(4H)-yl]carbonyl}amino)benzoic acid](/img/structure/B2981866.png)

![N-{2-(4-butanoylpiperazinyl)-1-[(4-chlorophenyl)sulfonyl]-2-oxoethyl}-2-furylc arboxamide](/img/structure/B2981870.png)